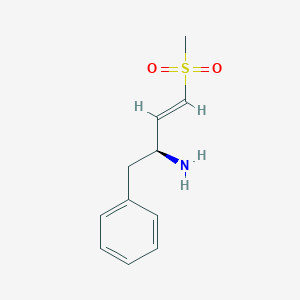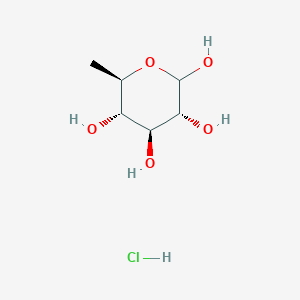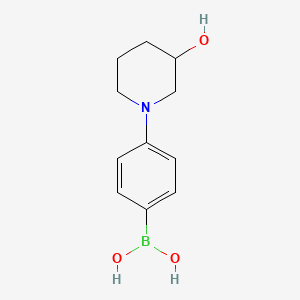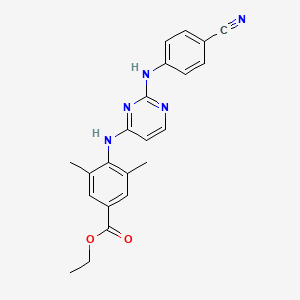
Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate is a complex organic compound that features a benzoate ester linked to a pyrimidine ring, which is further substituted with a 4-cyanophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.
Substitution with 4-Cyanophenyl Group:
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid or a suitable dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary or secondary amines.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and inflammatory diseases.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is investigated for its potential use in organic electronics and as a building block for advanced materials.
作用機序
The mechanism of action of Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
- Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzonitrile
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Uniqueness
Ethyl 4-((2-((4-cyanophenyl)amino)pyrimidin-4-yl)amino)-3,5-dimethylbenzoate is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with nitrile or other functional groups. This uniqueness makes it a valuable compound for targeted applications in drug development and material science.
特性
CAS番号 |
708254-90-4 |
|---|---|
分子式 |
C22H21N5O2 |
分子量 |
387.4 g/mol |
IUPAC名 |
ethyl 4-[[2-(4-cyanoanilino)pyrimidin-4-yl]amino]-3,5-dimethylbenzoate |
InChI |
InChI=1S/C22H21N5O2/c1-4-29-21(28)17-11-14(2)20(15(3)12-17)26-19-9-10-24-22(27-19)25-18-7-5-16(13-23)6-8-18/h5-12H,4H2,1-3H3,(H2,24,25,26,27) |
InChIキー |
HTCFPHOWJWDYHY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


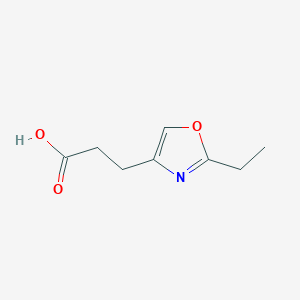

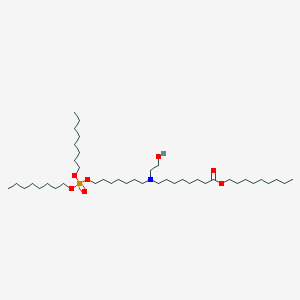
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
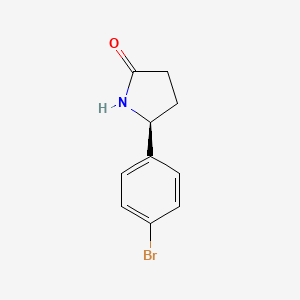
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)
![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)

![2-{2-[(1s,2s)-2-{[1-(8-Methylquinolin-2-Yl)piperidine-4-Carbonyl]amino}cyclopentyl]ethyl}benzoic Acid](/img/structure/B13348572.png)
![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
